[7-(2-chloropyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyridin-2-ylmethanone
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Overview
Description
[7-(2-chloropyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyridin-2-ylmethanone, also known by its CAS number 864673-91-6, is a chemical compound that has garnered attention in various scientific fields. This compound is utilized in research and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In industrial settings, the production of [7-(2-chloropyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyridin-2-ylmethanone is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of advanced chemical reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
[7-(2-chloropyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyridin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The common
Properties
CAS No. |
864673-91-6 |
---|---|
Molecular Formula |
C17H10ClN5O |
Molecular Weight |
335.7 g/mol |
IUPAC Name |
[7-(2-chloropyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C17H10ClN5O/c18-15-9-11(4-7-20-15)14-5-8-21-17-12(10-22-23(14)17)16(24)13-3-1-2-6-19-13/h1-10H |
InChI Key |
BDNBYVXOGJBCBD-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC(=NC=C4)Cl |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC(=NC=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DOV51892 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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